(4-Acetylphenyl) 2,6-dimethoxybenzoate
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Overview
Description
(4-Acetylphenyl) 2,6-dimethoxybenzoate is an organic compound that belongs to the class of esters It is synthesized by the esterification of 2,6-dimethoxybenzoic acid with 4-acetylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl) 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-acetylphenol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Acetylphenyl) 2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-(Carboxyphenyl) 2,6-dimethoxybenzoate.
Reduction: 4-(Hydroxyphenyl) 2,6-dimethoxybenzoate.
Substitution: 4-(Halophenyl) 2,6-dimethoxybenzoate.
Scientific Research Applications
(4-Acetylphenyl) 2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl) 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of the enzyme, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2,6-dimethoxybenzoate: Similar ester structure but with an ethyl group instead of a 4-acetylphenyl group.
Methyl 2,6-dimethoxybenzoate: Similar ester structure but with a methyl group instead of a 4-acetylphenyl group.
4-(Methoxyphenyl) 2,6-dimethoxybenzoate: Similar ester structure but with a methoxy group instead of an acetyl group.
Uniqueness: (4-Acetylphenyl) 2,6-dimethoxybenzoate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. The acetyl group enhances its potential as a pharmacophore, while the methoxy groups increase its solubility and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-acetylphenyl) 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)12-7-9-13(10-8-12)22-17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYJYYAAUDPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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